

An In-depth Technical Guide to the Metabolic Pathway of L-Octanoylcarnitine-d3

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Compound of Interest

Compound Name: *L-Octanoylcarnitine-d3*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Octanoylcarnitine is a key intermediate in the metabolism of medium-chain fatty acids, facilitating their transport into the mitochondrial matrix for subsequent β -oxidation and energy production. The deuterated isotopologue, **L-Octanoylcarnitine-d3**, serves as a valuable tracer in metabolic research, enabling the precise tracking of octanoylcarnitine flux through various metabolic pathways. This technical guide provides a comprehensive overview of the **L-Octanoylcarnitine-d3** metabolic pathway, detailing the enzymatic steps from cellular uptake to complete oxidation. It includes a summary of available quantitative data, detailed experimental protocols for its study, and visualizations of the key pathways and workflows to support researchers and professionals in the field of drug development and metabolic research.

Introduction

Medium-chain fatty acids (MCFAs), with carbon chains ranging from six to twelve, are an important energy source. Their metabolism is distinct from that of long-chain fatty acids, as they can cross the inner mitochondrial membrane with greater ease. L-Octanoylcarnitine, an ester of carnitine and octanoic acid, is a central molecule in this process. The use of stable isotope-labeled compounds, such as **L-Octanoylcarnitine-d3**, has become an indispensable tool for elucidating the dynamics of fatty acid metabolism in both healthy and diseased states. This guide will explore the metabolic journey of **L-Octanoylcarnitine-d3**, from its entry into the cell to its ultimate catabolism.

The Metabolic Pathway of L-Octanoylcarnitine

The metabolism of L-Octanoylcarnitine is a multi-step process involving cellular uptake, transport across mitochondrial membranes, and breakdown via β -oxidation. The pathway can be broadly divided into peroxisomal and mitochondrial components.

Cellular Uptake

The primary transporter responsible for the cellular uptake of L-carnitine and its acyl esters, including L-Octanoylcarnitine, is the Organic Cation/Carnitine Transporter Novel 2 (OCTN2), also known as SLC22A5.^[1] This is a sodium-dependent, high-affinity carnitine transporter located in the plasma membrane of various tissues.^[1]

Peroxisomal β -Oxidation and the Role of CROT

While mitochondria are the primary site for β -oxidation, peroxisomes also play a role, particularly in the metabolism of very-long-chain fatty acids. Peroxisomal β -oxidation of longer fatty acids can produce medium-chain acyl-CoAs, such as octanoyl-CoA.^[2] The enzyme Carnitine O-octanoyltransferase (CROT), located in peroxisomes, catalyzes the reversible transfer of the octanoyl group from octanoyl-CoA to L-carnitine, forming L-Octanoylcarnitine.^[2] ^[3] This allows for the transport of medium-chain acyl groups out of the peroxisome for further metabolism in the mitochondria.

Mitochondrial Transport: The Carnitine Shuttle

The entry of L-Octanoylcarnitine into the mitochondrial matrix is facilitated by the carnitine shuttle system. This system consists of three key components:

- Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 is typically associated with the transfer of long-chain acyl groups from CoA to carnitine. While its role in direct L-Octanoylcarnitine transport is less pronounced than for longer chains, it is a critical regulatory point for fatty acid oxidation.
- Carnitine-Acylcarnitine Translocase (CACT): This transporter, also known as SLC25A20, is embedded in the inner mitochondrial membrane. It facilitates the antiport of acylcarnitines (like L-Octanoylcarnitine) from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free L-carnitine moving out of the matrix.^[4]^[5]^[6]^[7]

- Carnitine Palmitoyltransferase II (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1. It transfers the octanoyl group from L-Octanoylcarnitine back to coenzyme A (CoA), reforming octanoyl-CoA within the mitochondrial matrix and releasing free L-carnitine.[8][9] CPT2 is active with medium-chain acyl-CoAs like octanoyl-CoA.[8]

Mitochondrial β -Oxidation of Octanoyl-CoA

Once octanoyl-CoA is formed in the mitochondrial matrix, it undergoes β -oxidation, a cyclical four-step process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[10][11][12] For octanoyl-CoA (an 8-carbon molecule), this cycle repeats three times.

The four enzymatic steps of β -oxidation are:

- Dehydrogenation by Acyl-CoA Dehydrogenase: A medium-chain specific acyl-CoA dehydrogenase (MCAD) introduces a double bond between the α and β carbons of octanoyl-CoA, producing trans- Δ^2 -enoyl-CoA and reducing FAD to FADH₂.
- Hydration by Enoyl-CoA Hydratase: Water is added across the double bond of trans- Δ^2 -enoyl-CoA to form L- β -hydroxyacyl-CoA.
- Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase: The hydroxyl group of L- β -hydroxyacyl-CoA is oxidized to a keto group, forming β -ketoacyl-CoA and reducing NAD⁺ to NADH.
- Thiolysis by β -Ketothiolase: A molecule of CoA cleaves β -ketoacyl-CoA, yielding one molecule of acetyl-CoA and a new acyl-CoA that is two carbons shorter (in the first cycle, hexanoyl-CoA).

This cycle continues until the entire octanoyl-CoA molecule is converted into four molecules of acetyl-CoA.

Metabolic Fate of Acetyl-CoA

The acetyl-CoA produced from the β -oxidation of octanoyl-CoA can enter several metabolic pathways, primarily the citric acid cycle (TCA cycle).[13] In the TCA cycle, acetyl-CoA is

completely oxidized to CO_2 , generating additional NADH and FADH_2 . These reduced coenzymes then donate their electrons to the electron transport chain, driving the synthesis of ATP through oxidative phosphorylation.[\[13\]](#)

Quantitative Data

The following tables summarize the available quantitative data for the key transporters and enzymes involved in the L-Octanoylcarnitine metabolic pathway. It is important to note that specific kinetic data for L-Octanoylcarnitine as a substrate is not always available in the literature, and in such cases, data for L-carnitine or other relevant substrates are provided as a reference.

Table 1: Kinetic Parameters of the OCTN2 Transporter

Substrate	Cell Line	Km (μM)	Vmax (pmol/ μg protein/min)	Reference
L-Carnitine	OCTN2-HEK293	19.9 ± 7.79	0.63 ± 0.13	[14] [15]
L-Carnitine	CHO cells	3.9 ± 0.5	Not Reported	[16]

Table 2: Substrate Specificity of Carnitine Acyltransferases

Enzyme	Substrate(s)	Relative Activity/Comments	Reference
CROT	Medium-chain acyl-CoAs (C6-C10)	Preferentially catalyzes the transfer of medium-chain acyl groups.	[2] [3]
CPT2	Medium (C8-C12) and long-chain (C14-C18) acyl-CoA esters	Active with octanoyl-CoA.	[8]

Note: Detailed kinetic parameters (Km, Vmax, kcat) for CROT and CPT2 with L-Octanoylcarnitine or octanoyl-CoA as the specific substrate are not consistently reported

across the reviewed literature.

Experimental Protocols

Quantification of L-Octanoylcarnitine-d3 in Plasma and Tissues by LC-MS/MS

This protocol provides a general framework for the analysis of acylcarnitines. Specific parameters may need to be optimized for individual instruments and experimental conditions.

4.1.1. Sample Preparation

- **Plasma/Serum:** To 100 µL of plasma or serum, add 4 µL of an internal standard solution (containing a known concentration of a different deuterated acylcarnitine, e.g., L-Carnitine-d9).
- **Tissue Homogenates:** Homogenize the tissue in a suitable buffer. To 100 µL of the homogenate, add 4 µL of the internal standard solution.
- **Protein Precipitation:** Add 500 µL of acetonitrile containing 0.1% formic acid to the sample.
- **Vortex and Centrifuge:** Vortex the mixture for 1 minute, then centrifuge at 12,000 rpm for 5 minutes.
- **Evaporation and Reconstitution:** Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile/10% water with 0.1% formic acid).

4.1.2. LC-MS/MS Analysis

- **Liquid Chromatography (LC):**
 - **Column:** A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 3 µm).
 - **Mobile Phase A:** 0.1% formic acid in water.
 - **Mobile Phase B:** 0.1% formic acid in acetonitrile.

- Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the acylcarnitines.
- Flow Rate: 300 μ L/min.
- Injection Volume: 5 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion for **L-Octanoylcarnitine-d3** is m/z 291.4, and a characteristic product ion is m/z 85.1 (from the fragmentation of the carnitine moiety).
 - Quantification: The concentration of **L-Octanoylcarnitine-d3** is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of **L-Octanoylcarnitine-d3**.^{[17][18]}

Stable Isotope Tracing Study with **L-Octanoylcarnitine-d3**

This protocol outlines a general approach for a cell-based stable isotope tracing experiment.

4.2.1. Cell Culture and Labeling

- Culture cells to the desired confluence in standard growth medium.
- Remove the standard medium and wash the cells once with phosphate-buffered saline (PBS).
- Add fresh medium containing a known concentration of **L-Octanoylcarnitine-d3**. The concentration and labeling duration will depend on the specific experimental goals.
- Incubate the cells for the desired time period (e.g., from minutes to hours).

4.2.2. Metabolite Extraction

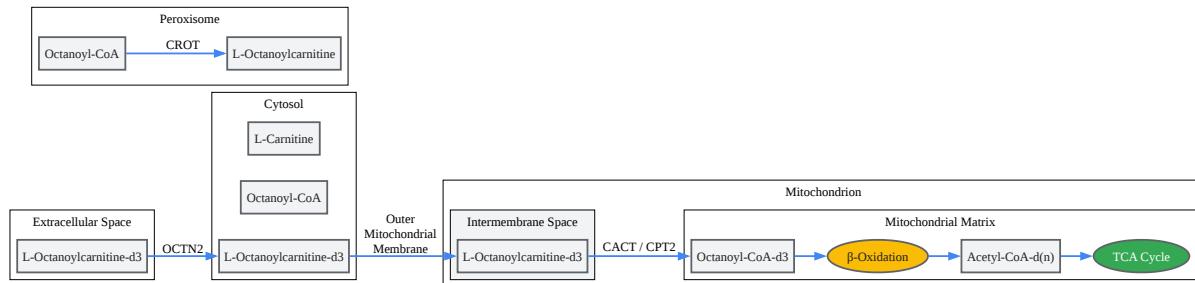
- At the end of the incubation period, rapidly aspirate the labeling medium.
- Immediately wash the cells with ice-cold PBS to quench metabolic activity.
- Add ice-cold extraction solvent (e.g., 80% methanol) to the cells.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet the protein and cellular debris.
- Collect the supernatant containing the metabolites.

4.2.3. Analysis of Isotope Enrichment

- Analyze the metabolite extract using LC-MS/MS as described in section 4.1.2.
- In addition to quantifying the total amount of downstream metabolites (e.g., acetyl-CoA, citrate), determine the isotopic enrichment (the fraction of the metabolite pool that contains the d3 label). This is achieved by monitoring the mass isotopologues of each metabolite.
- The pattern and extent of d3-label incorporation into downstream metabolites provide information about the metabolic flux through the pathway.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Visualizations

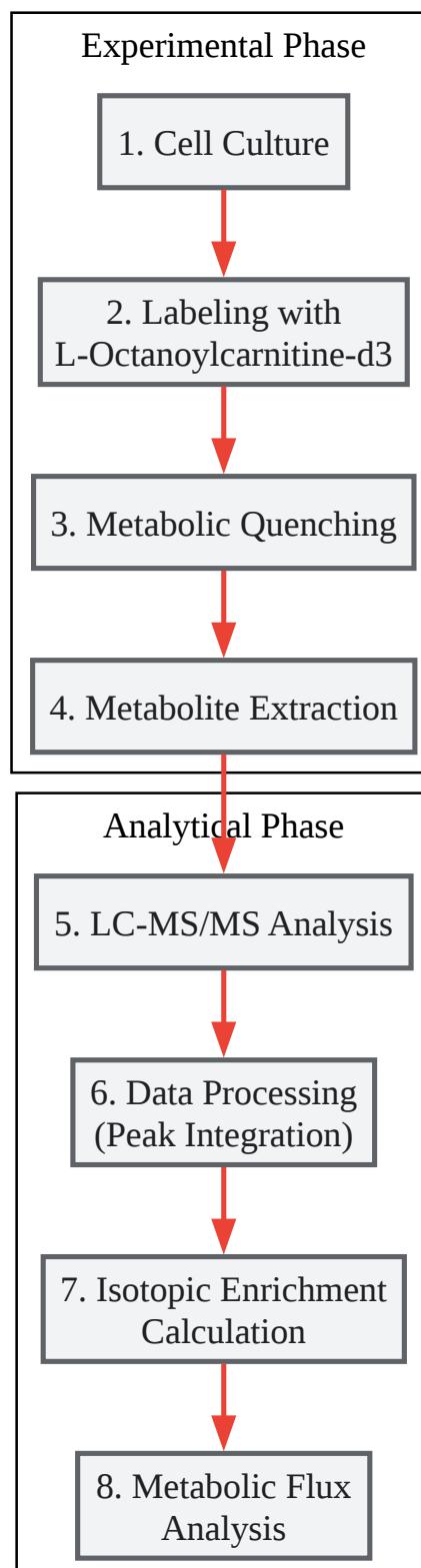
L-Octanoylcarnitine Metabolic Pathway



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Caption: Metabolic pathway of **L-Octanoylcarnitine-d3** from cellular uptake to mitochondrial β -oxidation.

Experimental Workflow for L-Octanoylcarnitine-d3 Tracing

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Caption: A generalized workflow for a stable isotope tracing experiment using **L-Octanoylcarnitine-d3**.

Conclusion

The metabolic pathway of **L-Octanoylcarnitine-d3** is a well-defined process that is central to our understanding of medium-chain fatty acid metabolism. This guide has provided a detailed overview of this pathway, from cellular transport to mitochondrial catabolism. The use of **L-Octanoylcarnitine-d3** as a tracer, coupled with advanced analytical techniques such as LC-MS/MS, allows for the precise quantification of metabolic flux. The provided protocols and visualizations serve as a valuable resource for researchers and professionals aiming to investigate this pathway in the context of health, disease, and drug development. Further research to elucidate the specific kinetic parameters of all involved enzymes will continue to refine our understanding of this critical metabolic route.

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